N-(3-chlorobenzyl)-3-(7,8-dimethoxy-4-oxo-4,5-dihydro-3H-pyrimido[5,4-b]indol-3-yl)propanamide
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Description
The compound "N-(3-chlorobenzyl)-3-(7,8-dimethoxy-4-oxo-4,5-dihydro-3H-pyrimido[5,4-b]indol-3-yl)propanamide" is a derivative of indole propanamide, which is a class of compounds that have been studied for their anti-inflammatory and immunosuppressive activities. Although the specific compound is not directly mentioned in the provided papers, the papers do discuss related compounds with similar structural features, such as the indole ring and propanamide chain, which are known to exhibit pharmacological activities.
Synthesis Analysis
The synthesis of N-pyridinyl(methyl)indolylpropanamides, which are structurally related to the compound of interest, involves pharmacomodulation at the N(1) and C(5) positions of the indole ring and modifications of the propanamide chain . These modifications are designed to enhance the compound's pharmacological properties. The synthesis process is likely to involve multiple steps, including the formation of the indole ring, attachment of the propanamide chain,
Scientific Research Applications
Crystal Structure Analysis
Research on compounds with similar structural features often focuses on their crystal structure to understand their physical and chemical properties better. For example, the crystal structure and herbicidal activity of related compounds have been analyzed to determine their effectiveness and potential applications in agriculture (Liu et al., 2008).
Pharmacological Activities
Several studies have investigated the immunosuppressive activities of compounds structurally related to N-(3-chlorobenzyl)-3-(7,8-dimethoxy-4-oxo-4,5-dihydro-3H-pyrimido[5,4-b]indol-3-yl)propanamide. These compounds have been synthesized and evaluated for their potential in inhibiting immune responses, which could be beneficial in treating autoimmune diseases or preventing organ transplant rejection (F. Giraud et al., 2010).
Anti-Inflammatory and Analgesic Properties
Research into N-aryl-3-(indol-3-yl)propanamides has revealed their potential as non-acidic NSAIDs, indicating significant anti-inflammatory and analgesic properties. This suggests possible applications in developing new treatments for inflammation-related conditions (A. Dassonville et al., 2008).
Herbicidal Activity
Compounds with pyrimidine and thiadiazole rings, similar to the structure , have been designed and synthesized, showing selective herbicidal activity against certain plant species. This opens up research avenues into developing new herbicides with specific target profiles (Man‐Yun Liu & De-Qing Shi, 2014).
properties
IUPAC Name |
N-[(3-chlorophenyl)methyl]-3-(7,8-dimethoxy-4-oxo-5H-pyrimido[5,4-b]indol-3-yl)propanamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H21ClN4O4/c1-30-17-9-15-16(10-18(17)31-2)26-21-20(15)25-12-27(22(21)29)7-6-19(28)24-11-13-4-3-5-14(23)8-13/h3-5,8-10,12,26H,6-7,11H2,1-2H3,(H,24,28) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZWPUDZZTLWZNCY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C2C(=C1)C3=C(N2)C(=O)N(C=N3)CCC(=O)NCC4=CC(=CC=C4)Cl)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H21ClN4O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
440.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(3-chlorobenzyl)-3-(7,8-dimethoxy-4-oxo-4,5-dihydro-3H-pyrimido[5,4-b]indol-3-yl)propanamide |
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